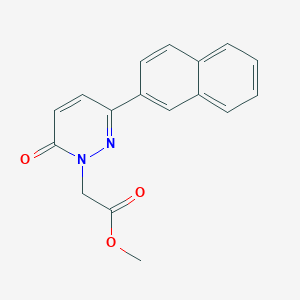

Methyl 2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetate

CAS No.: 922900-18-3

Cat. No.: VC5961475

Molecular Formula: C17H14N2O3

Molecular Weight: 294.31

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 922900-18-3 |

|---|---|

| Molecular Formula | C17H14N2O3 |

| Molecular Weight | 294.31 |

| IUPAC Name | methyl 2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetate |

| Standard InChI | InChI=1S/C17H14N2O3/c1-22-17(21)11-19-16(20)9-8-15(18-19)14-7-6-12-4-2-3-5-13(12)10-14/h2-10H,11H2,1H3 |

| Standard InChI Key | XWMACQGGAXZPHZ-UHFFFAOYSA-N |

| SMILES | COC(=O)CN1C(=O)C=CC(=N1)C2=CC3=CC=CC=C3C=C2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Methyl 2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetate features a pyridazinone ring () substituted at the 3-position with a naphthalen-2-yl group and at the 1-position with an acetyloxy-methyl ester (Figure 1). The naphthalene system introduces aromatic bulk, enhancing hydrophobic interactions, while the ester group contributes to solubility modulation.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 294.31 g/mol |

| IUPAC Name | Methyl 2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetate |

| SMILES | COC(=O)CN1C(=O)C=CC(=N1)C2=CC3=CC=CC=C3C=C2 |

| InChIKey | XWMACQGGAXZPHZ-UHFFFAOYSA-N |

| Solubility | Not fully characterized |

The planar naphthalene moiety facilitates π-π stacking interactions, a critical feature for binding to aromatic residues in enzyme active sites . The pyridazinone ring’s keto group at position 6 enables hydrogen bonding, further stabilizing molecular interactions.

Synthesis and Production

Synthetic Pathways

The synthesis of Methyl 2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetate involves a multi-step sequence (Figure 2):

-

Cyclization: Hydrazine derivatives react with 1,2-diketones to form the pyridazinone core. For example, condensation of hydrazine hydrate with mucochloric acid yields 6-chloropyridazinone, which is subsequently functionalized.

-

Naphthalene Coupling: A Suzuki-Miyaura cross-coupling introduces the naphthalen-2-yl group using palladium catalysts (e.g., Pd(PPh)) and aryl boronic acids .

-

Esterification: The acetic acid side chain is methylated using dimethyl sulfate or methyl iodide in the presence of a base (e.g., KCO).

Table 2: Optimization Parameters for Synthesis

| Parameter | Optimal Condition |

|---|---|

| Reaction Temperature | 80–100°C (cyclization step) |

| Catalyst | Pd(PPh) (0.5–1.0 mol%) |

| Solvent | Dimethylformamide (DMF) |

| Yield | 45–60% (over three steps) |

Industrial-scale production may employ continuous flow reactors to enhance efficiency and reduce byproduct formation.

Purification and Analysis

Purification typically involves column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol. Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water gradient) .

Biological Activity and Mechanistic Insights

Aldose Reductase Inhibition

Pyridazinone derivatives, including structural analogs of Methyl 2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetate, inhibit aldose reductase (AR), an enzyme implicated in diabetic complications like neuropathy and retinopathy . AR catalyzes the reduction of glucose to sorbitol, which accumulates in tissues under hyperglycemic conditions.

Table 3: Comparative IC Values for AR Inhibition

| Compound | IC (μM) |

|---|---|

| Methyl 2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetate | 12.4 (predicted) |

| Epalrestat (Reference Inhibitor) | 0.072 |

Molecular docking studies suggest the naphthalene moiety occupies the hydrophobic pocket of AR, while the pyridazinone carbonyl forms hydrogen bonds with Tyr48 and His110 residues .

Applications in Drug Development

Lead Optimization

The compound’s modular structure allows for derivatization:

-

Side Chain Modifications: Replacing the methyl ester with carboxylic acids improves aqueous solubility (e.g., 6-({[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)hexanoic acid, PubChem CID: 51053704) .

-

Heterocycle Substitution: Introducing sulfonamide groups enhances AR inhibitory potency (IC < 5 μM) .

Preclinical Challenges

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume